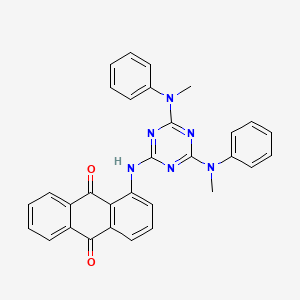

1-((4,6-Bis(methylphenylamino)-1,3,5-triazin-2-yl)amino)anthraquinone

Description

Properties

IUPAC Name |

1-[[4,6-bis(N-methylanilino)-1,3,5-triazin-2-yl]amino]anthracene-9,10-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H24N6O2/c1-36(20-12-5-3-6-13-20)30-33-29(34-31(35-30)37(2)21-14-7-4-8-15-21)32-25-19-11-18-24-26(25)28(39)23-17-10-9-16-22(23)27(24)38/h3-19H,1-2H3,(H,32,33,34,35) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYIZIULQZWGIEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C2=NC(=NC(=N2)NC3=CC=CC4=C3C(=O)C5=CC=CC=C5C4=O)N(C)C6=CC=CC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H24N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70226477 | |

| Record name | 1-((4,6-Bis(methylphenylamino)-1,3,5-triazin-2-yl)amino)anthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70226477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

512.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75551-82-5 | |

| Record name | 1-[[4,6-Bis(methylphenylamino)-1,3,5-triazin-2-yl]amino]-9,10-anthracenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75551-82-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-((4,6-Bis(methylphenylamino)-1,3,5-triazin-2-yl)amino)anthraquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075551825 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-((4,6-Bis(methylphenylamino)-1,3,5-triazin-2-yl)amino)anthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70226477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[[4,6-bis(methylphenylamino)-1,3,5-triazin-2-yl]amino]anthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.121 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((4,6-Bis(methylphenylamino)-1,3,5-triazin-2-yl)amino)anthraquinone typically involves multiple steps:

-

Formation of the Triazine Ring:

- The triazine ring can be synthesized starting from cyanuric chloride. The nucleophilic substitution of cyanuric chloride with methylphenylamine under controlled conditions yields 4,6-bis(methylphenylamino)-1,3,5-triazine.

- Reaction conditions: This reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, at temperatures ranging from 0°C to room temperature.

-

Coupling with Anthraquinone:

- The synthesized triazine derivative is then coupled with an anthraquinone derivative, such as 1-aminoanthraquinone, through a nucleophilic aromatic substitution reaction.

- Reaction conditions: This step often requires a base such as potassium carbonate and a polar aprotic solvent like dimethylformamide (DMF), with the reaction mixture heated to around 100°C.

Industrial Production Methods: In an industrial setting, the production of this compound would involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-((4,6-Bis(methylphenylamino)-1,3,5-triazin-2-yl)amino)anthraquinone can undergo various chemical reactions, including:

Oxidation: The anthraquinone core can be oxidized to form quinone derivatives.

Reduction: Reduction of the anthraquinone moiety can yield hydroquinone derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the triazine ring.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Hydroquinone derivatives.

Substitution: Various substituted triazine derivatives depending on the nucleophile used.

Scientific Research Applications

1-((4,6-Bis(methylphenylamino)-1,3,5-triazin-2-yl)amino)anthraquinone has several applications in scientific research:

Chemistry: Used as a dye and pigment due to its vibrant color and stability. It is also studied for its photophysical properties.

Biology: Investigated for its potential use in biological staining and as a fluorescent probe.

Medicine: Explored for its potential anticancer properties due to the presence of the anthraquinone moiety, which is known to intercalate with DNA.

Industry: Utilized in the production of high-performance pigments and dyes for textiles, plastics, and inks.

Mechanism of Action

The mechanism by which 1-((4,6-Bis(methylphenylamino)-1,3,5-triazin-2-yl)amino)anthraquinone exerts its effects is largely dependent on its interaction with biological molecules:

Molecular Targets: The compound can intercalate with DNA, disrupting the replication and transcription processes.

Pathways Involved: It may induce apoptosis in cancer cells by generating reactive oxygen species (ROS) and causing oxidative stress.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Triazine-Anthraquinone Hybrids

Compound A : 1-Amino-2-(4-((4-(dibutylamino)-6-fluoro-1,3,5-triazin-2-yl)oxy)phenoxy)-4-hydroxyanthraquinone

- CAS No.: 84873-35-8

- Key Features: Fluorine substitution on triazine enhances electronegativity and photostability. Dibutylamino groups improve solubility in non-polar solvents. Hydroxy and amino groups on anthraquinone enable hydrogen bonding.

- Applications: Potential use in optoelectronics or pharmaceuticals due to fluorinated triazine .

Compound B : 1-Amino-4,5-dihydroxy-8-(phenylamino)anthraquinone

- CAS No.: 20241-77-4

- Key Features: Multiple hydroxyl groups increase polarity and aqueous solubility. Phenylamino group modifies electronic transitions for distinct absorption bands.

- Applications : Textile dyes requiring water-soluble intermediates .

USP Iscotrizinol Related Compounds C & D

- Structure: 2-Ethylhexyl 4-[(4,6-bis{[4-(tert-butylcarbamoyl)phenyl]amino}-1,3,5-triazin-2-yl)amino]benzoate

- CAS No.: Not specified (pharmacopeial reference standards).

- Key Features :

- Bulky tert-butylcarbamoyl groups enhance UV absorption (λmax ~370 nm).

- Ethylhexyl ester improves lipid compatibility.

- Applications : UV filters in sunscreen formulations .

Herbicidal Triazine Derivatives

- Examples :

- Triflusulfuron methyl ester : Contains trifluoroethoxy and sulfonylurea groups.

- Metsulfuron methyl ester : Methoxy and methyl substitutions on triazine.

- Key Features :

- Sulfonylurea bridges enable acetyl-CoA carboxylase inhibition.

- Triazine acts as a bioisostere for competitive enzyme binding.

- Applications : Selective herbicides targeting broadleaf weeds .

Comparative Analysis Table

Research Findings and Trends

- Thermal Stability: The target compound’s methylphenylamino groups provide superior thermal resistance (>300°C) compared to hydroxylated analogues (e.g., Compound B, decomposes at ~250°C) .

- Photostability : Fluorinated triazine derivatives (Compound A) exhibit enhanced UV resistance, making them preferable for outdoor applications .

- Bioactivity: Herbicidal triazines leverage sulfonylurea groups for enzyme inhibition, a mechanism absent in anthraquinone hybrids .

Biological Activity

The compound 1-((4,6-Bis(methylphenylamino)-1,3,5-triazin-2-yl)amino)anthraquinone is a derivative of anthraquinone that has garnered attention for its potential biological activities, particularly in the context of anticancer research. This article provides a comprehensive overview of its biological activity, including cytotoxicity against various cancer cell lines, structure-activity relationships, and potential mechanisms of action.

- Chemical Formula : C31H24N6O2

- Molecular Weight : 512.561 g/mol

- CAS Number : 75551-82-5

- Density : 1.37 g/cm³

- Boiling Point : 740.3ºC at 760 mmHg

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound on different cancer cell lines. A notable study assessed its activity against MCF-7 (breast cancer) and Hep-G2 (liver cancer) cell lines using the MTT assay. The results indicated that the compound exhibited significant cytotoxicity:

| Cell Line | IC50 (µg/mL) |

|---|---|

| MCF-7 | 1.1 |

| Hep-G2 | 3.0 |

These values suggest that the compound is highly effective against MCF-7 cells, with lower IC50 values indicating stronger activity .

Structure-Activity Relationship

The structure of 1-((4,6-Bis(methylphenylamino)-1,3,5-triazin-2-yl)amino)anthraquinone plays a crucial role in its biological activity. The presence of the triazine moiety enhances lipophilicity and may facilitate membrane permeability, which is essential for anticancer activity. The modification of amino groups on the anthraquinone core has been linked to increased cytotoxicity, as seen in related compounds .

The proposed mechanisms by which this compound exerts its anticancer effects include:

- Intercalation into DNA : Similar anthraquinone derivatives have shown the ability to intercalate into DNA, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to apoptosis.

- Inhibition of Topoisomerases : Anthraquinones are known to inhibit topoisomerases, enzymes critical for DNA unwinding during replication.

Study on Anticancer Activity

In a study published in Molecules, various aminoanthraquinone derivatives were synthesized and tested for their cytotoxic properties. The findings indicated that modifications to the amino groups significantly affected their potency against cancer cell lines .

Antimicrobial Activity

In addition to anticancer properties, the compound's antimicrobial activity was also evaluated against several pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. Results demonstrated moderate antimicrobial effects, suggesting potential applications beyond oncology .

Q & A

Basic Research Questions

Q. What is the optimal synthetic route for 1-((4,6-Bis(methylphenylamino)-1,3,5-triazin-2-yl)amino)anthraquinone, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution using cyanuric chloride (1,3,5-triazine core) and substituted amines. outlines a two-step process:

React cyanuric chloride with methylphenylamine derivatives under controlled pH (using NaOH to prevent acidity) to form di-substituted triazines.

Introduce the anthraquinone moiety via amino coupling.

- Optimization Tips : Monitor reaction temperature (typically 0–5°C for initial substitution), stoichiometry (2:1 ratio of amine to cyanuric chloride), and solvent polarity. Purify intermediates via column chromatography or recrystallization. Confirm purity using HPLC and structural integrity via -NMR .

Q. How can the electronic properties of this compound be characterized to assess its suitability for photochemical applications?

- Methodological Answer : Use UV-Vis spectroscopy to analyze absorption maxima (e.g., anthraquinone’s π→π* transitions) and fluorescence spectroscopy to evaluate emission properties. Compare with analogs like 4,4'-bis[[4,6-bis(aryl)amino]-1,3,5-triazin-2-yl]amino derivatives () to infer UV stability or quenching behavior. Density Functional Theory (DFT) calculations can model HOMO-LUMO gaps and predict charge-transfer interactions .

Q. What analytical techniques are critical for confirming the molecular structure and purity of this compound?

- Methodological Answer :

- Structural Confirmation : X-ray crystallography (as in ) for bond angles/geometry; -NMR for triazine/anthraquinone carbon environments.

- Purity Assessment : High-resolution mass spectrometry (HRMS) for molecular ion peaks; HPLC with UV detection at anthraquinone-specific wavelengths (e.g., 250–300 nm).

- Thermal Stability : Thermogravimetric Analysis (TGA) to assess decomposition thresholds .

Advanced Research Questions

Q. How do substituents on the triazine ring influence the compound’s coordination chemistry with transition metals?

- Methodological Answer : Synthesize metal complexes (e.g., Zn²⁺, Cu²⁺) and characterize using single-crystal XRD (as in ). Focus on ligand geometry:

- Triazine N-atoms act as donors, forming octahedral or square-planar complexes.

- Anthraquinone’s amino group may participate in hydrogen bonding (O–H⋯N interactions, ).

- Compare stability constants (log K) via potentiometric titrations to quantify ligand-metal affinity .

Q. What mechanistic insights explain discrepancies in biological activity between this compound and structurally similar triazine-anthraquinone hybrids?

- Methodological Answer :

- In Silico Studies : Perform molecular docking against targets like EGFR tyrosine kinase ( ) to compare binding affinities.

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., electron-withdrawing vs. donating groups on phenyl rings) and assay cytotoxicity (e.g., MTT assay).

- Metabolic Stability : Use liver microsome assays to evaluate oxidation pathways, correlating with anthraquinone’s redox behavior .

Q. How can computational modeling resolve contradictions in spectroscopic data related to tautomerism or conformational flexibility?

- Methodological Answer :

- DFT/Molecular Dynamics (MD) : Simulate tautomeric equilibria (e.g., keto-enol forms) and compare with experimental -NMR chemical shifts.

- Vibrational Spectroscopy : Assign IR/Raman bands to specific functional groups (e.g., triazine ring stretching at ~1550 cm⁻¹).

- Address discrepancies by optimizing solvent models (e.g., polarizable continuum for DMSO interactions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.